
3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is a complex organic compound with the molecular formula C14H20 This compound is part of the indene family, characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene typically involves the dimerization of cyclopentadiene derivatives. One common method is the reaction of diethylcyclopentadiene with a suitable catalyst under controlled temperature and pressure conditions . The reaction conditions often include:
Temperature: 50-100°C
Pressure: 1-5 atm
Catalysts: Transition metal catalysts such as palladium or platinum
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Feedstock Preparation: Purification of cyclopentadiene derivatives
Reaction: Continuous flow reactors with precise control over temperature and pressure
Purification: Distillation and crystallization to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions
3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as lithium aluminum hydride
Substitution: Halogenation using chlorine or bromine under UV light
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures
Substitution: Chlorine gas in the presence of UV light
Major Products Formed
Oxidation: Formation of diethylindene dione
Reduction: Formation of diethylindene
Substitution: Formation of halogenated derivatives like diethylindene chloride
Aplicaciones Científicas De Investigación
3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules
Biology: Studying its effects on biological systems and potential as a bioactive compound
Medicine: Investigating its potential therapeutic properties and drug development
Industry: Used in the production of polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets. It can act as a ligand, binding to metal centers in catalytic processes. The pathways involved include:
Ligand Binding: Interaction with transition metals to form coordination complexes
Catalytic Activity: Facilitating various chemical reactions through its unique structure
Comparación Con Compuestos Similares
Similar Compounds
- 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene
- Diethylcyclopentadiene
- Methylcyclopentadiene dimer
Uniqueness
3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is unique due to its specific ethyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specialized applications where these properties are advantageous.
Propiedades
IUPAC Name |
3,7-diethyltricyclo[5.2.1.02,6]deca-3,8-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-3-10-5-6-12-13(10)11-7-8-14(12,4-2)9-11/h5,7-8,11-13H,3-4,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOSJMJFXMDTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CCC2C1C3CC2(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Cyclobutylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B8021402.png)

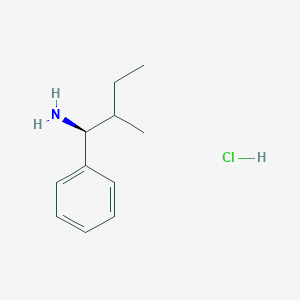
![[(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride](/img/structure/B8021424.png)
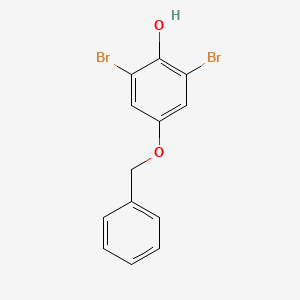
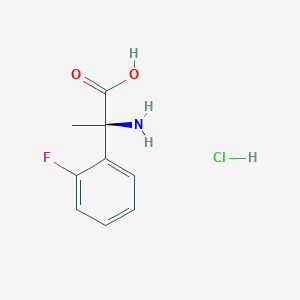

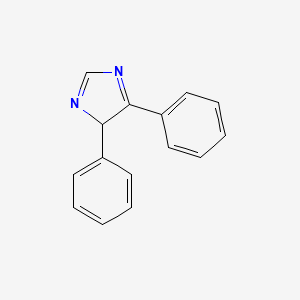

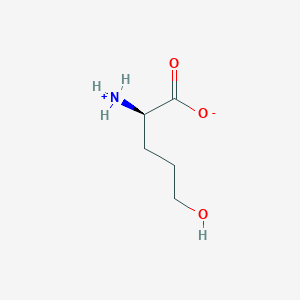
![azanium;(2R,4S)-2-[2-[(1R,2R,6S,8R,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-olate](/img/structure/B8021472.png)



